molecular formula C8H8N2O B3173732 2-Methyl-1H-benzo[d]imidazol-7-ol CAS No. 94977-60-3

2-Methyl-1H-benzo[d]imidazol-7-ol

Cat. No. B3173732
CAS RN: 94977-60-3
M. Wt: 148.16 g/mol
InChI Key: HLPAESMITTURFN-UHFFFAOYSA-N
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Description

“2-Methyl-1H-benzo[d]imidazol-7-ol” is a metabolite of the neuroleptic Droperidol . It is a compound with the molecular formula C8H8N2O .


Synthesis Analysis

The synthesis of substituted imidazoles, such as “2-Methyl-1H-benzo[d]imidazol-7-ol”, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the bonds constructed during the formation of the imidazole and the utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1H-benzo[d]imidazol-7-ol” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has a molecular weight of 148.16 g/mol .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1H-benzo[d]imidazol-7-ol” include a molecular weight of 148.16 g/mol, XLogP3 of 1.4, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 0, Exact Mass of 148.063662883 g/mol, Monoisotopic Mass of 148.063662883 g/mol, Topological Polar Surface Area of 48.9 Ų, Heavy Atom Count of 11, Formal Charge of 0, Complexity of 151, Isotope Atom Count of 0, Defined Atom Stereocenter Count of 0, Undefined Atom Stereocenter Count of 0, Defined Bond Stereocenter Count of 0, Undefined Bond Stereocenter Count of 0, Covalently-Bonded Unit Count of 1 .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including 2-Methyl-1H-benzo[d]imidazol-7-ol, exhibit significant antimicrobial properties. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. For instance, studies have investigated the inhibition of bacterial growth using imidazole-containing compounds . Further research could focus on optimizing their efficacy against specific pathogens.

Anti-Inflammatory Effects

Imidazoles have been studied for their anti-inflammatory activity. These compounds may modulate immune responses and reduce inflammation. Investigating the anti-inflammatory mechanisms of 2-Methyl-1H-benzo[d]imidazol-7-ol could provide insights into novel therapeutic strategies .

Antitumor Properties

Certain imidazole derivatives exhibit antitumor effects. Researchers have explored their potential as chemotherapeutic agents. Investigating the impact of 2-Methyl-1H-benzo[d]imidazol-7-ol on cancer cell lines and tumor models could reveal its efficacy and underlying mechanisms .

Antidiabetic Activity

Imidazoles may influence glucose metabolism and insulin sensitivity. Investigating whether 2-Methyl-1H-benzo[d]imidazol-7-ol has any antidiabetic effects could be valuable for drug development .

Antioxidant Properties

Imidazole derivatives often possess antioxidant activity. Assessing the radical-scavenging potential of 2-Methyl-1H-benzo[d]imidazol-7-ol could contribute to understanding its role in oxidative stress management .

Ulcerogenic Activity

Some imidazole-containing compounds exhibit ulcerogenic effects. Investigating whether 2-Methyl-1H-benzo[d]imidazol-7-ol affects gastric mucosa could provide insights into its safety profile .

Future Directions

The future directions of “2-Methyl-1H-benzo[d]imidazol-7-ol” research could involve further exploration of its synthesis and potential applications. The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for future research in this area .

properties

IUPAC Name

2-methyl-1H-benzimidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-9-6-3-2-4-7(11)8(6)10-5/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPAESMITTURFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-benzo[d]imidazol-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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